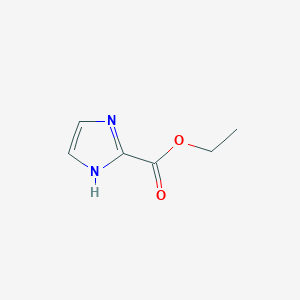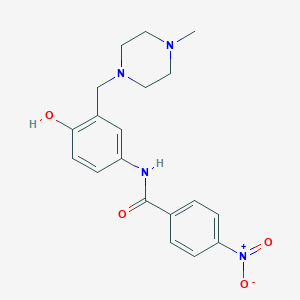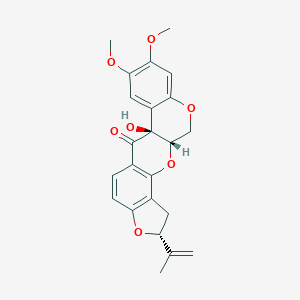
12-Hydroxyrotenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxyrotenone is a naturally occurring compound that belongs to the family of rotenoids. It is found in the roots and leaves of plants such as Derris elliptica and Lonchocarpus utilis. The compound has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 12-hydroxyrotenone is not fully understood. However, it is believed to work by inhibiting the activity of complex I in the mitochondrial electron transport chain. This results in the accumulation of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Effets Biochimiques Et Physiologiques
12-Hydroxyrotenone has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to increase the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 12-hydroxyrotenone in lab experiments is its high potency. It is highly effective at low concentrations, which makes it an ideal compound for use in experiments. However, one of the main limitations of using 12-hydroxyrotenone is its toxicity. It can be highly toxic to cells and tissues, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 12-hydroxyrotenone. One area of research is the development of new synthetic methods for the compound. Another area of research is the identification of new applications for the compound, such as its use as an insecticide or in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
12-Hydroxyrotenone can be synthesized through the extraction of rotenone from the roots and leaves of Derris elliptica and Lonchocarpus utilis. The rotenone is then converted to 12-hydroxyrotenone through a series of chemical reactions. The process involves the use of various solvents and reagents, and it requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
12-Hydroxyrotenone has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an insecticide, as it has been shown to be highly effective against a wide range of insect pests.
Propriétés
Numéro CAS |
16431-42-8 |
|---|---|
Nom du produit |
12-Hydroxyrotenone |
Formule moléculaire |
C23H22O7 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
(1S,6R,13S)-13-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H22O7/c1-11(2)16-7-13-15(29-16)6-5-12-21(13)30-20-10-28-17-9-19(27-4)18(26-3)8-14(17)23(20,25)22(12)24/h5-6,8-9,16,20,25H,1,7,10H2,2-4H3/t16-,20+,23+/m1/s1 |
Clé InChI |
JFVKWCYZKMUTLH-CGYQNGNCSA-N |
SMILES isomérique |
CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@H]4COC5=CC(=C(C=C5[C@]4(C3=O)O)OC)OC |
SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC |
SMILES canonique |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC |
Synonymes |
12-hydroxyrotenone 6 alpha(beta),12 alpha(beta)-rotenolone rotenolone rotenolone, (2R-(2alpha,6aalpha,12aalpha))-isomer rotenolone, (2R-(2alpha,6aalpha,12abeta))-isomer rotenolone, (2R-(2alpha,6abeta,12aalpha))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



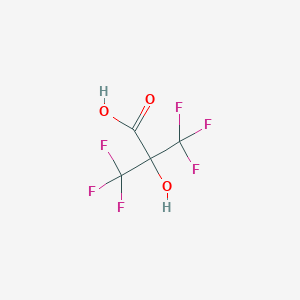
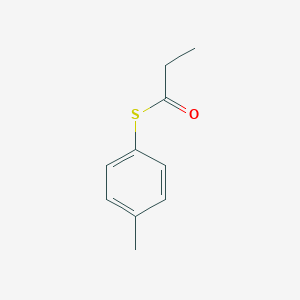
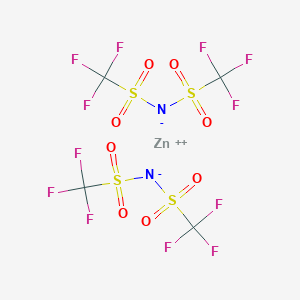
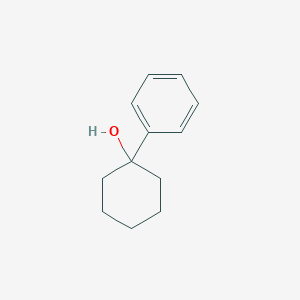
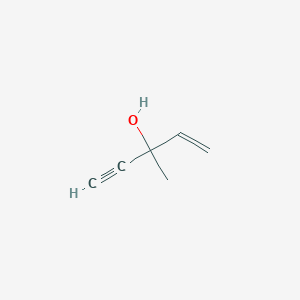

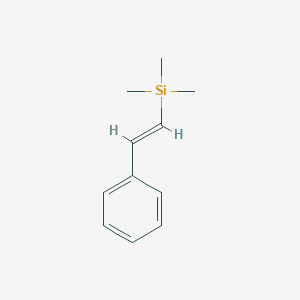
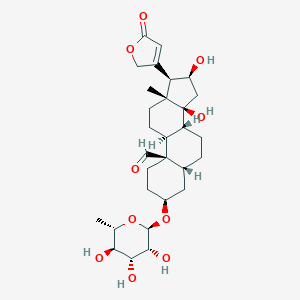

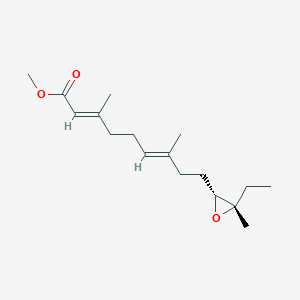
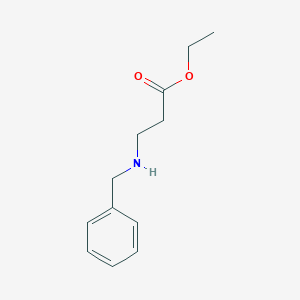
![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
